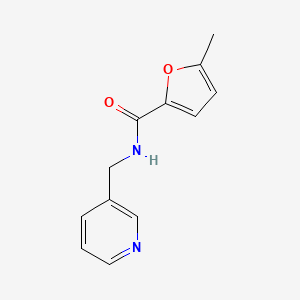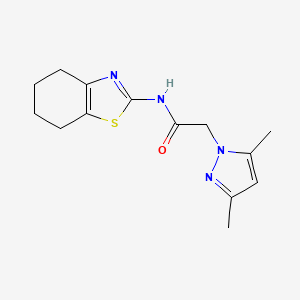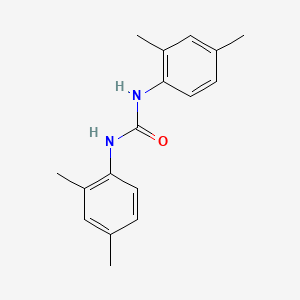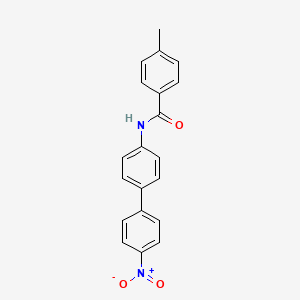![molecular formula C18H16N2O2 B5850701 1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5850701.png)
1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbonitrile, also known as JWH-250, is a synthetic cannabinoid that acts as a potent agonist at the cannabinoid receptors CB1 and CB2. It was first synthesized in 1999 by John W. Huffman and his team at Clemson University. JWH-250 has gained significant interest in the scientific community due to its potential therapeutic applications.
作用機序
1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbonitrile acts as a potent agonist at the CB1 and CB2 receptors, which are primarily located in the central nervous system and immune system, respectively. Activation of these receptors by 1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbonitrile leads to a wide range of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbonitrile are diverse and depend on the specific receptor subtype that is activated. Activation of the CB1 receptor by 1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbonitrile leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, appetite, and pain perception. Activation of the CB2 receptor by 1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbonitrile leads to the modulation of immune function, which may be beneficial in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the major advantages of 1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbonitrile is its high potency and selectivity for the CB1 and CB2 receptors, which makes it a valuable tool for studying the physiological and biochemical effects of these receptors. However, one of the limitations of 1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbonitrile is its synthetic nature, which may limit its applicability to natural systems.
将来の方向性
There are several future directions for research on 1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbonitrile. One area of interest is the development of novel analogs with improved pharmacological properties, such as increased potency and selectivity. Another area of interest is the investigation of the potential therapeutic applications of 1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbonitrile in various fields of medicine, including pain management, neuroprotection, and cancer treatment. Finally, further studies are needed to elucidate the precise mechanisms of action of 1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbonitrile at the CB1 and CB2 receptors, which may lead to the development of more effective drugs targeting these receptors.
合成法
The synthesis of 1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbonitrile involves the condensation of 4-methoxyphenylacetonitrile with indole-3-carbaldehyde in the presence of a strong base, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained through a purification process that involves recrystallization.
科学的研究の応用
1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbonitrile has been extensively studied for its potential therapeutic applications in various fields of medicine, including pain management, neuroprotection, and cancer treatment. In particular, it has been found to have potent analgesic effects, making it a promising alternative to traditional opioids. It has also been shown to have neuroprotective properties, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbonitrile has been investigated for its potential anti-cancer effects, as it has been found to inhibit the growth of various cancer cell lines.
特性
IUPAC Name |
1-[2-(4-methoxyphenoxy)ethyl]indole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-21-15-6-8-16(9-7-15)22-11-10-20-13-14(12-19)17-4-2-3-5-18(17)20/h2-9,13H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNPYFJGJWGXCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(cyclohexylcarbonyl)hydrazono]-N-(3-methoxyphenyl)butanamide](/img/structure/B5850623.png)

![ethyl 5-({[(2-chlorophenyl)amino]carbonyl}amino)-2,6-dimethylnicotinate](/img/structure/B5850642.png)

![N'-[2-(4-chlorophenoxy)acetyl]isonicotinohydrazide](/img/structure/B5850659.png)

![ethyl 3-{[(2,4-dichlorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5850669.png)
![N-(3-acetylphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5850673.png)

![5-{[(3-chloro-4-methylphenyl)amino]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5850689.png)


![2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenethioamide](/img/structure/B5850720.png)
![dimethyl 2-{[(4-methylphenyl)acetyl]amino}terephthalate](/img/structure/B5850721.png)